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An In-depth Technical Guide for Researchers and Drug Development Professionals

Lopinavir, an antiretroviral protease inhibitor traditionally used in the treatment of HIV-1, has

garnered significant attention for its potential repurposing against other viral pathogens. This

interest is largely driven by in silico molecular docking studies that predict its ability to bind to

and inhibit key viral proteases, thereby disrupting the viral life cycle. This technical guide

provides a comprehensive overview of the molecular docking studies of Lopinavir with a focus

on its interactions with viral proteases, particularly from HIV-1 and SARS-CoV-2.

Quantitative Analysis of Lopinavir's Binding Affinity
Molecular docking simulations provide quantitative estimates of the binding affinity between a

ligand (Lopinavir) and a protein target (viral protease). This is often expressed as a docking

score or binding energy, typically in kcal/mol. A more negative value indicates a stronger and

more stable interaction. The following tables summarize the binding energies and docking

scores of Lopinavir with various viral proteases as reported in several studies.

Table 1: Molecular Docking Scores of Lopinavir with
SARS-CoV-2 Main Protease (Mpro or 3CLpro)
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PDB ID

Docking
Score/Binding
Energy
(kcal/mol)

Interacting
Residues

Software/Meth
od

Reference

5R82

Good docking

score and glide

energy

Active site

residues
Glide XP [1]

6LU7 -8.1

One or both

catalytic residues

(Cys145 and

His41)

Virtual Screening [2]

Not Specified
-37.61 kJ/mol

(-8.99 kcal/mol)
Not Specified

Maestro and

PyMOL
[3]

Predicted 3D

Model

Negative dock

energy value
thr75, his176 AutoDock [4]

Not Specified -10.89 Not Specified Docking and MD [5][6]

6LU7_A
Favorable

binding affinity
Not Specified PyRx (AutoGrid) [7]

Not Specified
High binding

affinity

Amino acid

residues of the

binding site

AutoDock Vina in

PyRx
[8]

Table 2: Molecular Docking Scores of Lopinavir with HIV-
1 Protease
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PDB ID

Docking
Score/Bindi
ng Energy
(kcal/mol)

Inhibition
Constant
(Ki)

Interacting
Residues

Software/M
ethod

Reference

1HPV -7.68 2.34 µM Not Specified Not Specified [9]

2Q5K Not Specified Not Specified Not Specified

Molecular

Operating

Environment

(MOE)

[10]

3U71 (Wild

Type)
Not Specified

2.13 ± 0.23

nM
Not Specified

Autodock

Vina
[11]

MUT-1 Not Specified
46.50 ± 0.14

nM
Not Specified

Autodock

Vina
[11]

MUT-2 Not Specified
52.63 ± 0.65

nM
Not Specified

Autodock

Vina
[11]

MUT-3 Not Specified
76.26 ± 0.09

nM
Not Specified

Autodock

Vina
[11]

Table 3: Molecular Docking Scores of Lopinavir with
Other Viral and Host Proteins
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Target
Protein

PDB ID

Docking
Score/Bindi
ng Energy
(kcal/mol)

Interacting
Residues

Software/M
ethod

Reference

SARS-CoV-2

Spike Protein

Receptor

Binding

Domain

(RBD)

2AJF -5.60

THRE: 363,

ARGE: 395,

TYRE: 494,

PHEE: 361,

SERE: 362,

VALE: 394,

ILEE: 489

Not Specified [12]

SARS-CoV-2

Spike Protein

RBD

(Omicron)

Not Specified -9.8

PHE168,

GLY167,

SER176,

GLN175,

GLU166,

LEU134,

LEU137,

TYR171,

PHE138,

LEU174,

PHE172

AutoDock

Vina and

AutoDock

Tools

[5][6][13]

Coronavirus

Endopeptidas

e C30

Modeled
Suitable

binding
Not Specified

Discovery

Studio
[14]

Papain-like

Viral

Protease

Modeled
Less suitable

binding
Not Specified

Discovery

Studio
[14]

Experimental Protocols for Molecular Docking
The following sections outline a generalized yet detailed methodology for performing molecular

docking studies with Lopinavir and viral proteases, based on protocols cited in the literature.
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Preparation of the Receptor (Viral Protease)
The initial step involves obtaining and preparing the 3D structure of the target viral protease.

Structure Retrieval: The crystal structure of the viral protease is typically downloaded from

the RCSB Protein Data Bank (PDB). For instance, the PDB ID 2Q5K corresponds to the

wild-type HIV-1 protease bound to Lopinavir[10]. For SARS-CoV-2 Mpro, 6LU7 is a

commonly used structure[2].

Preprocessing: The downloaded protein structure requires cleaning. This involves:

Removing water molecules and any co-crystallized ligands or non-essential residues to

prevent interference during docking[5].

Adding polar hydrogen atoms to the protein structure, which is crucial for the formation of

hydrogen bonds between the receptor and the ligand[5].

Assigning charges (e.g., Gasteiger charges) to the protein atoms[11].

Preparation of the Ligand (Lopinavir)
The 3D structure of Lopinavir is also required for docking simulations.

Structure Retrieval: The structure of Lopinavir can be obtained from databases like

PubChem[11].

Geometric Optimization: The ligand's structure is often geometrically optimized using force

fields like MMFF94s to obtain a stable, low-energy conformation[5].

Charge Assignment: Similar to the receptor, charges are added to the ligand atoms.

Molecular Docking Simulation
With the prepared receptor and ligand, the docking simulation can be performed using

specialized software.

Software: Commonly used software for molecular docking includes AutoDock Vina,

AutoDock Tools, Glide (Schrödinger), DOCK, and PyRx[5][7][8][15].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.mdpi.com/1420-3049/28/17/6330
https://pmc.ncbi.nlm.nih.gov/articles/PMC7392094/
https://www.scienceopen.com/document_file/07b40e61-3987-41c4-9f42-d9d47b13268c/ScienceOpen/bioi20240055.pdf
https://www.scienceopen.com/document_file/07b40e61-3987-41c4-9f42-d9d47b13268c/ScienceOpen/bioi20240055.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8064090/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8064090/
https://www.scienceopen.com/document_file/07b40e61-3987-41c4-9f42-d9d47b13268c/ScienceOpen/bioi20240055.pdf
https://www.scienceopen.com/document_file/07b40e61-3987-41c4-9f42-d9d47b13268c/ScienceOpen/bioi20240055.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7754938/
https://www.benthamdirect.com/content/journals/iddt/10.2174/1871526520666201207124408
https://www.researchgate.net/publication/378374160_Molecular_docking_studies_and_comparative_binding_mode_analysis_of_FDA_approved_HIV_protease_inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Defining the Binding Site: The active site or binding pocket on the protease must be defined.

This can be done by:

Using a known co-crystallized ligand to define the center of the binding sphere.

Utilizing web servers like CASTp to identify potential active sites[5][16].

Specifying a grid box that encompasses the active site residues. For example, in one

study using PyRx for docking with SARS-CoV-2 Mpro, the grid box dimensions were set to

X = 13.20, Y = 13.20, and Z = 13.20 Å[7].

Running the Simulation: The docking software then explores various conformations and

orientations of the ligand within the defined binding site and scores them based on a scoring

function. The program typically generates multiple binding poses, with the top-ranked pose

having the most favorable binding energy.

Analysis of Docking Results
The final step involves analyzing the output of the docking simulation.

Binding Energy/Docking Score: The primary quantitative result is the binding energy, which

indicates the affinity of the ligand for the protein.

Interaction Analysis: The binding pose of Lopinavir is visually inspected to identify key

interactions with the amino acid residues of the protease's active site. These interactions can

include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Visualization

tools like PyMOL and Discovery Studio are often used for this purpose[3][14].

Visualization of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the typical

workflows for molecular docking studies.
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A generalized workflow for molecular docking studies.
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Data flow in a typical molecular docking experiment.

Conclusion
Molecular docking studies consistently suggest that Lopinavir has a high binding affinity for the

main proteases of both HIV-1 and SARS-CoV-2. The predicted binding energies and the

identification of key interacting residues within the active sites of these proteases provide a

strong rationale for its consideration as a viral protease inhibitor. While in silico studies are a

crucial first step in drug discovery and repurposing, it is imperative that these findings are

validated through further in vitro and in vivo experimental studies to ascertain the true

therapeutic potential of Lopinavir against various viral diseases. The methodologies and data

presented in this guide offer a solid foundation for researchers and scientists working in this

promising area of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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